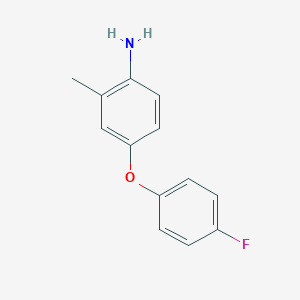

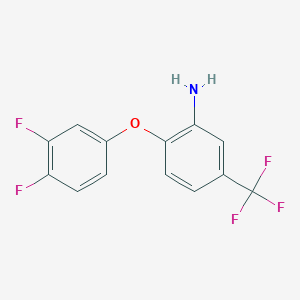

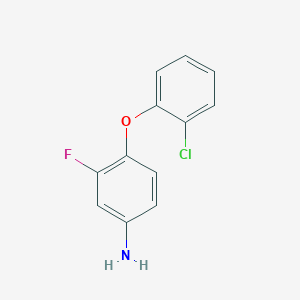

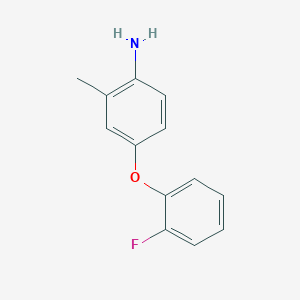

5-Bromo-2-(2-furylmethoxy)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of brominated aniline derivatives is a topic of interest due to their potential applications in various fields, including agrochemicals and pharmaceuticals. Paper describes a method for the preparation of 2-bromo-1,1,2,2-tetrafluoroethyl arenes using anilines and BrCF2CF2Br, which demonstrates the potential for introducing bromine and fluoroalkyl groups onto an aniline ring. Similarly, paper outlines an improved synthesis process for 2,6-dibromo-4-trifluoromethoxy aniline, achieving high yields and purity. These methods could potentially be adapted for the synthesis of 5-Bromo-2-(2-furylmethoxy)aniline by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated aniline derivatives can be complex, as indicated by paper , which solved the crystal and molecular structure of 5-anilinopentadienylidenanilinium bromide. The study found that steric hindrances and hydrogen bonding play significant roles in the molecular conformation. Although the structure of 5-Bromo-2-(2-furylmethoxy)aniline is not directly reported, similar principles of steric effects and intermolecular interactions would likely influence its molecular structure.

Chemical Reactions Analysis

The reactivity of brominated aniline derivatives is influenced by the presence of the bromine atom, which can participate in various chemical reactions. Paper discusses the selective monobromination of aniline derivatives, a reaction that is crucial for the synthesis of monobromoanilines. This suggests that the bromine in 5-Bromo-2-(2-furylmethoxy)aniline could also be reactive under certain conditions, potentially allowing for further functionalization of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aniline derivatives are determined by their molecular structure and substituents. Paper describes the synthesis and crystal structure analysis of coordination polymers containing brominated aniline ligands, which highlights the importance of weak intermolecular interactions in determining the supramolecular architecture. These interactions could also affect the solubility, melting point, and other physical properties of 5-Bromo-2-(2-furylmethoxy)aniline.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactions in Organic Chemistry

5-Bromo-2-(2-furylmethoxy)aniline and its derivatives have been explored in various syntheses and reactions within organic chemistry. For instance, studies have delved into the synthesis of brominated anilines, demonstrating the preparation of such compounds through selective reduction and bromination processes (Churakov et al., 1994). Furthermore, research has shown the potential of 5-bromo-2-furylmethoxy derivatives in creating complex molecules, such as isoxazoles and pyrazoles, which are significant in the field of heterocyclic chemistry (Sasaki & Yoshioka, 1971).

Application in Analytical Chemistry

In the realm of analytical chemistry, derivatives of 5-Bromo-2-(2-furylmethoxy)aniline have been used in the development of novel methods for the detection and quantification of metals. For example, specific compounds have been designed for the spectrophotometric determination of trace metals like copper and iron, showcasing their utility in environmental and biological analyses (Sakai, Maeda, & Ura, 1999).

Role in Biochemical Studies

Moreover, derivatives of this compound have played a role in biochemical studies. For instance, 5-Bromo-2′-deoxyuridine, a related compound, has been extensively used to measure cell turnover in biological systems. It offers insights into cell proliferation and loss, which is crucial for understanding various biological processes and disease mechanisms (Bonhoeffer, Mohri, Ho, & Perelson, 2000).

Development in Material Science

In material science, derivatives of 5-Bromo-2-(2-furylmethoxy)aniline have been used to synthesize compounds with improved water resistance. This application is particularly relevant in the development of epoxy systems, where the incorporation of specific substituted halogens has led to significant enhancements in material properties (Johncock & Tudgey, 1983).

Eigenschaften

IUPAC Name |

5-bromo-2-(furan-2-ylmethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c12-8-3-4-11(10(13)6-8)15-7-9-2-1-5-14-9/h1-6H,7,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYYUIZKPYAQOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)COC2=C(C=C(C=C2)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(2-furylmethoxy)aniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate](/img/structure/B1328373.png)

![N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1328396.png)